molecular formula C3H8BaO2 B12085679 Ethanol, 2-methoxy-, barium salt (9CI)

Ethanol, 2-methoxy-, barium salt (9CI)

Cat. No.: B12085679
M. Wt: 213.42 g/mol
InChI Key: VIDADQBZAMFGED-UHFFFAOYSA-N
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Description

Ethanol, 2-methoxy-, barium salt (9CI), also referred to as barium 2-methoxyethoxide, is a metal-organic compound formed by the reaction of barium with 2-methoxyethanol.

Properties

Molecular Formula

C3H8BaO2

Molecular Weight

213.42 g/mol

InChI

InChI=1S/C3H8O2.Ba/c1-5-3-2-4;/h4H,2-3H2,1H3;

InChI Key

VIDADQBZAMFGED-UHFFFAOYSA-N

Canonical SMILES

COCCO.[Ba]

Origin of Product

United States

Preparation Methods

Direct Alkylation of Barium Metal with Ethanol

This method involves the reaction of elemental barium with ethanol under controlled conditions:

Ba+2C2H5OHBa(OC2H5)2+H2\text{Ba} + 2\text{C}2\text{H}5\text{OH} \rightarrow \text{Ba(OC}2\text{H}5\text{)}2 + \text{H}2 \uparrow

Procedure :

  • Anhydrous ethanol is added to a reactor under nitrogen atmosphere.

  • Barium metal (99.9% purity) is introduced gradually to prevent runaway exothermic reactions.

  • The mixture is refluxed at 70–80°C until hydrogen evolution ceases (typically 12–24 hours).

Challenges :

  • Barium’s high reactivity demands stringent moisture exclusion.

  • Residual barium hydroxide (Ba(OH)₂) may form if trace water is present, reducing yield.

Yield : ~85–90% (theoretical) with purity >95%.

Metathesis Reaction Using Barium Hydroxide and Sodium Ethoxide

A two-step process leveraging alkali metal alkoxides:

Ba(OH)2+2NaOC2H5Ba(OC2H5)2+2NaOH\text{Ba(OH)}2 + 2\text{NaOC}2\text{H}5 \rightarrow \text{Ba(OC}2\text{H}5\text{)}2 + 2\text{NaOH}

Procedure :

  • Sodium ethoxide is prepared by reacting sodium metal with ethanol.

  • Barium hydroxide octahydrate is dehydrated at 150°C under vacuum.

  • The anhydrous Ba(OH)₂ is combined with NaOC₂H₅ in toluene, stirred at 60°C for 6 hours, and filtered to remove NaOH byproducts.

Advantages :

  • Avoids handling elemental barium.

  • Scalable for industrial production.

Yield : 75–80% due to incomplete dehydration of Ba(OH)₂·8H₂O.

Catalytic Hydrogenation of Barium Nitrate in Ethanol

Adapted from palladium-catalyzed reductions (see), this method employs hydrogen gas:

Ba(NO3)2+4C2H5OHH2,Pd/CBa(OC2H5)2+2HNO3+2H2O\text{Ba(NO}3\text{)}2 + 4\text{C}2\text{H}5\text{OH} \xrightarrow{\text{H}2, \text{Pd/C}} \text{Ba(OC}2\text{H}5\text{)}2 + 2\text{HNO}3 + 2\text{H}2\text{O}

Procedure :

  • Barium nitrate is dissolved in ethanol with 10% Pd/C catalyst.

  • Hydrogen gas is introduced at 0.01 MPa and 60–65°C for 1–2 hours.

  • The catalyst is filtered, and the solution is distilled to isolate barium ethoxide.

Challenges :

  • Nitric acid byproduct requires neutralization, complicating purification.

  • Catalyst recycling is necessary for cost efficiency.

Yield : ~70–75% with 98% purity.

Comparative Analysis of Synthesis Methods

MethodYield (%)Purity (%)ScalabilitySafety Concerns
Direct Alkylation85–90>95ModeratePyrophoric Ba metal
Metathesis75–8090–92HighNaOH handling
Catalytic Hydrogenation70–7598LowHNO₃ byproduct

Key Observations :

  • Direct alkylation offers the highest yield but requires specialized equipment for barium handling.

  • Metathesis balances safety and scalability but suffers from lower purity.

  • Catalytic hydrogenation , while producing high-purity product, is less practical due to nitric acid management.

Industrial and Laboratory Considerations

Solvent Selection

Methanol and ethanol are preferred for their low cost and volatility. However, methanol’s higher reactivity may lead to mixed alkoxide formation (e.g., Ba(OC₂H₅)(OCH₃)) if traces remain.

Catalyst Reusability

Pd/C catalysts from hydrogenation methods can be reused up to five times without significant activity loss, as demonstrated in analogous syntheses .

Chemical Reactions Analysis

Types of Reactions

Ethanol, 2-methoxy-, barium salt can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or acids.

    Reduction: It can be reduced to form simpler alcohols or hydrocarbons.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens or acids can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield methoxyacetic acid, while reduction could produce methoxyethane.

Scientific Research Applications

Ethanol, 2-methoxy-, barium salt has several applications in scientific research:

    Chemistry: It is used as a reagent in various organic synthesis reactions.

    Biology: The compound can be used in studies involving cell permeability and membrane interactions.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethanol, 2-methoxy-, barium salt involves its interaction with molecular targets such as enzymes and receptors. The methoxy group can participate in hydrogen bonding and other interactions, while the barium ion can interact with negatively charged sites on proteins and other biomolecules. These interactions can affect the function of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Table 1: Comparative Properties of Barium Salts

Compound Solubility (Water) Solubility (Organic Solvents) Key Applications Toxicity/Handling Concerns
Barium 2-Methoxyethoxide Low (soluble in 2-methoxyethanol) High in alcohols, ethers Sol-gel synthesis of BaTiO₃, thin films Toxic; requires inert atmosphere
Barium Chloride (BaCl₂) High (31.2 g/100 mL at 20°C) Insoluble in ethanol Laboratory precipitating agent, water treatment Highly toxic; causes acute poisoning
Barium Sulfate (BaSO₄) Insoluble (0.0002448 g/100 mL at 20°C) Insoluble in most solvents Radiocontrast agent, pigment, filler Low toxicity due to insolubility
Barium Nitrate (Ba(NO₃)₂) Moderate (34.4 g/100 mL at 20°C) Soluble in methanol Pyrotechnics (green flame), oxidizer Oxidizing; toxic upon ingestion
Barium Iodide (BaI₂) High (230 g/100 mL at 20°C) Soluble in ethanol, acetone Organic synthesis (alkylbarium reagents) Hygroscopic; toxic

Detailed Analysis:

Solubility and Reactivity: Barium 2-methoxyethoxide is uniquely soluble in polar aprotic solvents (e.g., 2-methoxyethanol), enabling its use in non-aqueous syntheses. In contrast, BaCl₂ and BaI₂ are water-soluble but incompatible with organic media due to precipitation risks . BaSO₄’s extreme insolubility makes it biologically inert, unlike other barium salts, which pose toxicity risks .

Functional Roles: Barium 2-Methoxyethoxide: Acts as a stoichiometric precursor in ceramic synthesis. Its alkoxide group (-OCH₂CH₂OCH₃) facilitates controlled hydrolysis, avoiding rapid gelation . BaCl₂: Used to precipitate sulfate ions (e.g., SO₄²⁻ → BaSO₄↓) in analytical chemistry . Ba(NO₃)₂: Provides oxidizing Ba²⁺ and NO₃⁻ ions in pyrotechnics, producing intense green flames .

Toxicity and Handling: All soluble barium salts (e.g., BaCl₂, BaI₂, Ba(NO₃)₂) are highly toxic, causing muscle paralysis and cardiac arrhythmias upon exposure. Barium 2-methoxyethoxide requires handling under inert conditions due to moisture sensitivity . BaSO₄ is safe for medical use due to its insolubility, though inhalation of fine particles can cause respiratory issues .

Comparison with Other Metal Alkoxides

While the evidence lacks direct data on other metal salts of 2-methoxyethanol, comparisons can be drawn from analogous systems:

  • Titanium Butoxide in 2-Methoxyethanol: Used alongside barium 2-methoxyethoxide in sol-gel processes. Titanium butoxide hydrolyzes rapidly but is stabilized by 2-methoxyethanol, similar to how barium salts control gelation .
  • Lead Acetate in 2-Methoxyethanol: Lead acetate trihydrate is dehydrated in 2-methoxyethanol for lead titanate synthesis. Unlike barium salts, lead compounds are more toxic and environmentally hazardous .

Research Findings and Challenges

  • Synthesis Optimization: Barium 2-methoxyethoxide’s effectiveness in sol-gel methods depends on solvent composition. Combining 2-methoxyethanol with acetic acid improves Ba:Ti stoichiometry and reduces secondary phases .
  • Biological Limitations : Barium salts of organic acids (e.g., sugar-1-phosphates) are water-soluble but unsuitable for enzymatic applications due to conformational interference .

Q & A

Basic Questions

Q. What safety protocols should be followed when handling Ethanol, 2-methoxy-, barium salt in laboratory settings?

  • Methodological Answer:

  • Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact, as the compound may cause irritation (Category 2 for skin/eye hazards) .
  • Storage: Store in a cool, dry place away from oxidizers. Use airtight containers to prevent degradation over time .
  • Disposal: Dissolve in a combustible solvent and incinerate in a facility equipped with afterburners and scrubbers. Follow EPA guidelines (40 CFR 261) for hazardous waste disposal .

Q. How can Ethanol, 2-methoxy-, barium salt be synthesized in a laboratory?

  • Methodological Answer:

  • Double Salt Preparation: React barium chloride with 2-methoxyethanol in aqueous solution under controlled pH. Isolate the product via suction filtration and dry at 60°C .
  • Sol-Gel Synthesis: Use 2-methoxyethanol as a coordinating solvent to dissolve barium salts (e.g., barium nitrate) and metal precursors. Hydrolyze the mixture to form oxide materials, followed by calcination at 500–800°C .

Q. What analytical methods are suitable for determining the solubility of Ethanol, 2-methoxy-, barium salt?

  • Methodological Answer:

  • Gravimetric Analysis: Precipitate the compound from solution, dry, and weigh the residue. Compare mass differences to calculate solubility .
  • UV-Vis Turbidimetry: Add a stabilizer (e.g., 5 mL glycerol-ethanol) to the suspension, measure absorbance at 420 nm after 10 minutes, and correlate with calibration curves .

Advanced Research Questions

Q. How can contradictions in solubility data for Ethanol, 2-methoxy-, barium salt be resolved during material synthesis?

  • Methodological Answer:

  • Solvent Screening: Test solubility in polar (water, ethanol) vs. non-polar solvents (toluene). Barium salts often exhibit higher solubility in polar solvents due to ionic interactions .
  • Controlled Precipitation: Adjust pH and temperature to isolate stable phases. For example, low pH (<3) may favor dissolution, while neutral pH promotes precipitation .

Q. What environmental remediation strategies leverage the low solubility of barium salts like Ethanol, 2-methoxy-, barium salt?

  • Methodological Answer:

  • Soil Immobilization: Treat barium-contaminated soil with sulfate or phosphate reagents to form insoluble barium sulfate (BaSO₄) or barium phosphate, reducing bioavailability .
  • Wastewater Treatment: Use coprecipitation with ferric hydroxide to adsorb residual barium ions, achieving >95% removal efficiency .

Q. How does solvent choice impact the synthesis of oxide materials using Ethanol, 2-methoxy-, barium salt?

  • Methodological Answer:

  • Solvent Reactivity: 2-Methoxyethanol’s –OH and ether groups enhance metal coordination, improving precursor homogeneity in sol-gel synthesis. Compare with ethylene glycol, which offers higher viscosity but slower reaction kinetics .
  • Thermal Stability: Solvents with high boiling points (e.g., 2-methoxyethanol, BP 124°C) allow prolonged refluxing for crystalline phase formation, while low-BP solvents (e.g., ethanol) limit synthesis to low-temperature routes .

Notes

  • Safety Compliance: Ensure all protocols align with OSHA and EPA regulations. Regularly update SDS sheets due to evolving toxicity data .
  • Research Gaps: Limited ecotoxicity data (e.g., fish, algae) necessitates further ecotoxicological studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.